2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-anilino-4-oxofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-8-6-16-10(9(8)11(14)15)12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMQSQKWJTXETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(O1)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426098 | |
| Record name | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58337-23-8 | |
| Record name | 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Landscape of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and Its Derivatives: A Technical Guide for Researchers
An In-depth Exploration of a Promising Scaffold in Drug Discovery
Executive Summary
The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the 4,5-dihydrofuran-3-carboxylate core has emerged as a structure of significant interest, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" and, more specifically, its extensively studied ethyl ester derivative, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate. Due to a greater availability of published data, this guide will focus on the synthesis, physicochemical properties, and biological activities of the ethyl ester, while also providing a scientific rationale for its potential conversion to the parent carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction: The Dihydrofuran Carboxylate Scaffold
The furan ring system is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with diverse pharmacological properties. The partially saturated 4,5-dihydrofuran ring, particularly when functionalized with a carboxylate group at the 3-position and an anilino moiety at the 2-position, presents a unique electronic and steric environment conducive to interactions with biological targets. While direct and extensive research on this compound is limited in publicly accessible literature, its ethyl ester, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been synthesized and evaluated for its potential as an anti-cancer agent.[1] This guide will therefore use the ethyl ester as the primary subject of discussion, recognizing it as a direct precursor and a valuable tool for investigating the biological potential of this scaffold.
Synthesis and Chemical Properties
The synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been reported through a multi-step process. A common synthetic route involves the reaction of an aniline with a suitable dihydrofuran precursor.
Synthetic Protocol for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
A reported synthesis for a derivative involves the reaction of 4-(benzyloxy)aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in the presence of a base like triethylamine.[2] A more general and detailed synthesis of the unsubstituted title compound, referred to as compound 131 in one study, is outlined below.[1]
Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
-
A mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared.
-
Chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF is added to the diethyl malonate solution.
-
The reaction mixture is incubated at 10–12°C for 1 hour, followed by heating at 40–45°C for 1 hour.
-
Upon cooling, the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, is produced.
Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
-
The ethoxy group in the intermediate is substituted with aniline.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then heated on a water bath at 80°C for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, 100 cc of ice water is added to the reaction mixture to induce precipitation.
-
The resulting precipitate is recrystallized from 90% ethanol to yield white crystals of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
This two-step synthesis provides a reliable method for accessing the target ethyl ester, which serves as a crucial starting material for further biological and chemical investigations.
Synthesis Workflow
Caption: Synthetic pathway to Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
Physicochemical Properties
The physicochemical properties of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Appearance | White crystals | [1] |
| Melting Point | 115–116°C | [1] |
| Yield | 74% | [1] |
These properties indicate a stable, crystalline solid that can be isolated in high purity, making it suitable for detailed biological evaluation.
Biological Activity and Therapeutic Potential
The primary therapeutic potential of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate and its derivatives lies in their anti-cancer properties.[1][2]
Anti-proliferative and Apoptotic Effects
Research has demonstrated that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (referred to as compound 131) exhibits significant anti-proliferative activity against human promyelocytic leukemia (HL-60) cells.[1] The compound was found to induce apoptosis, a form of programmed cell death, in these cancer cells.[1]
The mechanism of action involves several key cellular events:
-
Induction of Apoptosis: The compound triggers the apoptotic cascade in HL-60 cells.[1]
-
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of Bax, a pro-apoptotic protein, is observed.[1]
-
Increased Caspase-3 Activity: Caspase-3, a key executioner caspase in apoptosis, is activated.[1]
-
Modulation of Intracellular Calcium and Reactive Oxygen Species (ROS): The compound influences intracellular calcium levels and increases the production of ROS, which are known to play a role in apoptosis induction.[1]
These findings suggest that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate acts through a mitochondria-dependent pathway to induce cancer cell death.[1] The aniline group is believed to be a key contributor to its anti-proliferative activity.[1]
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction in HL-60 cells.
The Carboxylic Acid Derivative: A Path Forward
While the ethyl ester has demonstrated promising biological activity, the corresponding carboxylic acid, this compound, remains a molecule of significant interest. In drug design, the conversion of an ester to a carboxylic acid can have profound effects on a compound's properties, including:
-
Solubility: Carboxylic acids are often more water-soluble than their corresponding esters, which can be advantageous for formulation and bioavailability.
-
Pharmacokinetics: The presence of a carboxylic acid group can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Binding: A carboxylic acid can introduce new hydrogen bonding interactions with a biological target, potentially enhancing potency and selectivity.
Proposed Synthesis via Ester Hydrolysis
The conversion of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate to its carboxylic acid can be achieved through ester hydrolysis. This is a fundamental reaction in organic chemistry and can be carried out under acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification):
-
Treatment of the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
The reaction typically requires heating to proceed at a reasonable rate.
-
The initial product is the carboxylate salt.
-
Acidification of the reaction mixture with a strong acid (e.g., HCl) will protonate the carboxylate to yield the desired carboxylic acid.
Acid-Catalyzed Hydrolysis:
-
Heating the ethyl ester in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) and excess water.
-
This is a reversible reaction, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and ethanol.
The choice between acidic and basic hydrolysis would depend on the stability of the rest of the molecule to the reaction conditions. Given the presence of the anilino and dihydrofuran moieties, a careful optimization of the reaction conditions would be necessary to avoid unwanted side reactions.
Future Directions and Conclusion
The 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate scaffold represents a promising starting point for the development of novel anti-cancer agents. The readily synthesizable ethyl ester has demonstrated significant anti-proliferative and pro-apoptotic activity in leukemia cells.
Future research in this area should focus on several key aspects:
-
Synthesis and Evaluation of the Carboxylic Acid: A systematic investigation into the hydrolysis of the ethyl ester and the subsequent biological evaluation of the resulting carboxylic acid is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of derivatives with modifications to the aniline ring and other positions on the dihydrofuran core will provide valuable insights into the structural requirements for optimal activity.
-
In Vivo Efficacy: Promising compounds should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.
-
Target Identification: Elucidating the specific molecular target(s) of these compounds will facilitate a more rational approach to drug design and development.
References
-
Chen, Y. F., et al. (2014). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 8(5), 2153–2158. [Link]
-
Karthikeyan, C., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2315. [Link]
Sources
An In-depth Technical Guide to 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details the systematic IUPAC nomenclature, outlines a robust two-step synthesis protocol for the carboxylic acid via its ethyl ester precursor, and provides an in-depth analysis of its structural and spectroscopic characteristics. Furthermore, this guide explores the promising anticancer activities exhibited by its derivatives, suggesting a strong potential for this core scaffold in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds for drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, furanone derivatives have garnered considerable attention due to their diverse pharmacological properties. The this compound scaffold, in particular, represents a privileged structure in the design of novel therapeutic agents. The presence of the anilino group, the carboxylic acid moiety, and the dihydrofuranone core provides a unique three-dimensional arrangement conducive to interactions with various biological targets. This guide aims to provide a detailed technical resource for the scientific community, covering the fundamental aspects of this compound from its precise chemical identity to its potential applications in oncology.
IUPAC Nomenclature
The systematic name for the topic compound, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2-(phenylamino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid .
Breakdown of the IUPAC Name:
-
furan: Indicates the presence of a five-membered heterocyclic ring containing one oxygen atom.
-
dihydro: Specifies that the furan ring is partially saturated, with two adjacent carbon atoms being single-bonded. The locants "4,5-" pinpoint the positions of these saturated carbons.
-
-4-oxo: Denotes a ketone functional group at the 4th position of the furan ring.
-
-3-carboxylic acid: Identifies the principal functional group, a carboxyl group (-COOH), at the 3rd position.
-
2-(phenylamino): Describes a substituent at the 2nd position, which is an amino group (-NH-) further substituted with a phenyl group. The term "anilino" is a common and accepted alternative for "phenylamino".
Synthesis of this compound
The synthesis of the target carboxylic acid is most effectively achieved through a two-step process involving the initial synthesis of its ethyl ester precursor, followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
This synthetic protocol is adapted from a reported procedure and involves the reaction of aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate[1].
Experimental Protocol:
-
To a solution of aniline (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).
-
To this stirred solution, add a solution of ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 equivalent) in dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate as a solid.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the nucleophilic substitution reaction, driving the reaction to completion.
-
Dichloromethane: A suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Recrystallization from ethanol: A standard purification technique for solid organic compounds, which allows for the isolation of the desired product in high purity.
Step 2: Hydrolysis to this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions, a common method for ester saponification[2][3].
Proposed Experimental Protocol:
-
Dissolve ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Self-Validating System:
-
The progress of the hydrolysis can be monitored by the disappearance of the ester spot and the appearance of a more polar carboxylic acid spot on the TLC plate.
-
The successful formation of the carboxylic acid can be confirmed by the effervescence observed upon addition of a bicarbonate solution to a small sample of the product.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Predicted Value/Observation |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. |
| Melting Point | Expected to be higher than its ethyl ester precursor. |
Spectroscopic Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), typically a broad singlet.
-
δ ~9-10 ppm (s, 1H): Amine proton (-NH-), exchangeable with D₂O.
-
δ ~7.0-7.5 ppm (m, 5H): Aromatic protons of the phenyl ring.
-
δ ~4.5 ppm (s, 2H): Methylene protons (-CH₂-) of the dihydrofuran ring.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~170-175 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~160-165 ppm: Carbonyl carbon of the ketone in the furanone ring.
-
δ ~140-150 ppm: Carbon atoms of the enamine double bond and the aromatic ring attached to the nitrogen.
-
δ ~115-130 ppm: Other aromatic carbon atoms.
-
δ ~70-80 ppm: Methylene carbon of the dihydrofuran ring.
FTIR (KBr, cm⁻¹):
-
~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.
-
~3300 cm⁻¹: N-H stretching of the secondary amine.
-
~1700-1720 cm⁻¹: C=O stretching of the ketone in the furanone ring.
-
~1680-1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600 cm⁻¹: C=C stretching of the enamine and aromatic ring.
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 218.05.
Potential Applications in Drug Discovery
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Specifically, the ethyl ester, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to exhibit anti-proliferative activity and induce apoptosis in human promyelocytic leukemia (HL-60) cells[4].
Mechanism of Action (Inferred for the Carboxylic Acid)
The anticancer activity of the ethyl ester derivative is associated with the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer[4]. It is plausible that the carboxylic acid derivative retains or even enhances this biological activity. The proposed mechanism of action, based on studies of the ester, involves:
-
Induction of Apoptosis: Triggering the cell's intrinsic suicide program.
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.
The anilino moiety is believed to play a crucial role in the molecule's anti-proliferative effects[4].
Diagram of a Potential Experimental Workflow for Biological Evaluation:
Caption: Workflow for assessing the in vitro anticancer activity.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a detailed overview of its IUPAC nomenclature, a practical synthetic route, and a predicted spectroscopic profile. The demonstrated anticancer activity of its ethyl ester derivative strongly suggests that the carboxylic acid itself warrants further investigation. Future research should focus on the direct synthesis and biological evaluation of this compound and its analogues to fully elucidate their therapeutic potential.
References
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]
-
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC - NIH. Available at: [Link]
-
Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC - NIH. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and its Ethyl Ester
This guide provides a comprehensive overview of the synthetic pathway leading to 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, a molecule of interest in medicinal chemistry. The core of this synthesis involves the construction of a substituted dihydrofuranone ring system, which serves as a crucial intermediate for more complex heterocyclic compounds, including furoquinolines known for their diverse pharmacological activities.[1] The primary focus will be on the well-documented synthesis of the ethyl ester derivative, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, followed by a discussion of its hydrolysis to the target carboxylic acid.
I. Strategic Overview of the Synthesis
The most direct and reported pathway to the target scaffold proceeds through a two-step sequence. The strategy hinges on the initial formation of a reactive dihydrofuranone intermediate, which is subsequently functionalized with aniline.
-
Step 1: Acylation and Cyclization to Form the Dihydrofuranone Core. This initial step utilizes diethyl malonate, a versatile C3 building block in organic synthesis, which is first acylated and then undergoes an intramolecular cyclization to form the heterocyclic ring.[1][2][3][4]
-
Step 2: Nucleophilic Substitution with Aniline. The intermediate formed in the first step possesses a reactive leaving group at the 2-position of the furanone ring. This group is readily displaced by aniline through a nucleophilic substitution reaction to yield the desired 2-anilino substituted product.[1]
This approach is efficient and provides good yields of the desired ethyl ester, which can then be hydrolyzed to the final carboxylic acid.
II. Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
The synthesis begins with the reaction between diethyl malonate and chloroacetyl chloride.[1] Diethyl malonate's central methylene protons are acidic (pKa ≈ 14) due to the electron-withdrawing effect of the two adjacent ester groups, making it susceptible to deprotonation and subsequent acylation.[4]
The reaction with chloroacetyl chloride results in the formation of an acylated malonate intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization. The oxygen of one of the ester carbonyls attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered dihydrofuranone ring. The resulting product is ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, which exists in equilibrium with its enol tautomer.
Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
In the second step, the ethoxy group at the C2 position of the dihydrofuranone ring acts as a leaving group. Aniline, a primary amine, serves as the nucleophile.[5] The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic C2 carbon. This addition is followed by the elimination of ethanol, resulting in the substitution of the ethoxy group with the anilino group.[1] This reaction is effectively a nucleophilic substitution on an enol ether system, leading to the formation of a stable enamine-like product.
The overall workflow for the synthesis of the ethyl ester is depicted below.
Caption: Experimental workflow for the synthesis of the target ethyl ester.
III. Detailed Experimental Protocol
The following protocol for the synthesis of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is adapted from established literature.[1]
Step 1 & 2: One-Pot Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, a solution of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared.
-
Addition of Chloroacetyl Chloride: A solution of chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF is added dropwise to the diethyl malonate solution while maintaining the temperature between 10–12°C. This addition phase typically takes about 1 hour.
-
Intermediate Formation: After the addition is complete, the reaction mixture is warmed to 40–45°C and stirred for an additional hour to ensure the complete formation of the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.
-
Aniline Addition: The mixture is then cooled to room temperature. Aniline is added, and the mixture is stirred at room temperature for 1 hour.
-
Final Reaction: The reaction flask is then heated on a water bath to 80°C and maintained at this temperature for 3 hours to drive the substitution reaction to completion.
-
Workup and Purification:
-
The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into 100 ml of ice water, which causes the product to precipitate.
-
The crude solid is collected by filtration.
-
The precipitate is then recrystallized from 90% ethanol to yield white crystals of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
-
Final Step: Hydrolysis to this compound
The final conversion of the ethyl ester to the target carboxylic acid can be achieved through standard ester hydrolysis procedures, typically by heating the ester in the presence of an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the carboxylic acid.
IV. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the ethyl ester derivative as reported in the literature.[1]
| Parameter | Value |
| Reactants | |
| Diethyl Malonate | 32.0 g (0.2 mol) |
| Chloroacetyl Chloride | 11.3 g (0.1 mol) |
| Aniline | Stoichiometric amount |
| Product | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate |
| Theoretical Yield | ~24.7 g (based on chloroacetyl chloride) |
| Reported Actual Yield | 18.29 g |
| Percentage Yield | 74% |
| Melting Point | 115–116°C |
V. Synthesis Pathway Diagram
The chemical transformation is illustrated in the diagram below.
Caption: Overall reaction scheme for the synthesis of the target ethyl ester.
References
- Chen, Y. F., et al. (2006). Analysis of apoptosis induced by dihydrofuran carboxylate compounds. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5078-o5080.
-
Huang, H. S., et al. (2012). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 3(4), 843–848. Available at: [Link]
-
Chemistry LibreTexts. (2024). Reactions of Arylamines. Available at: [Link]
-
Wikipedia. (2023). Diethyl malonate. Available at: [Link]
-
Arote, R. B., et al. (2010). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
"2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" physical and chemical properties
An In-depth Technical Guide to the 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid Scaffold
Preamble: Navigating the Research Landscape
To the dedicated researcher, scientist, or drug development professional, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide focuses on the promising, yet sparsely documented, molecule This compound . A critical analysis of the existing literature reveals that while the parent carboxylic acid is of significant interest, the majority of published synthesis and biological evaluation has been performed on its ethyl ester derivative, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate .
Therefore, this technical guide adopts a dual-focus approach. It will provide a comprehensive overview of the core carboxylic acid structure while extensively detailing the properties and protocols associated with its ethyl ester—a vital analogue and synthetic precursor. This methodology ensures that the guide is both scientifically rigorous and immediately practical for laboratory application, reflecting the current state of research in the field.
Core Molecular Structure and Physicochemical Properties
The foundational structure consists of a dihydrofuranone ring, substituted with an aniline group at the 2-position and a carboxylic acid at the 3-position. This arrangement creates an enamine-like system conjugated with both a lactone and a carboxyl group, bestowing it with unique electronic and chemical properties.
The key distinction in the literature is between the parent acid and its ethyl ester. A comparative summary of their fundamental properties is presented below.
| Property | This compound | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate |
| Synonyms | - | Compound 131 |
| Molecular Formula | C₁₁H₉NO₄ | C₁₃H₁₃NO₄ |
| Molecular Weight | 219.19 g/mol | 247.25 g/mol |
| Appearance | Predicted: White to off-white solid | White crystalline solid |
| Melting Point | Not experimentally determined | 115–116°C |
| pKa (Predicted) | ~3.5-4.5 (Carboxylic Acid) | Not Applicable |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] | Soluble in ethanol, ethyl acetate, DMSO, DMF.[1] |
Note: Properties for the carboxylic acid are predicted based on its structure and general chemical principles, as experimental data is not widely available. The melting point for the ethyl ester is noted in a study, though the primary publication has been retracted, it provides an estimated value.
Synthesis and Chemical Reactivity
The most logical and experimentally supported pathway to the target carboxylic acid proceeds through the synthesis of its ethyl ester, followed by a standard hydrolysis reaction. This two-stage approach provides a reliable method for accessing both the ester and the parent acid for further studies.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process starting from common laboratory reagents.
Caption: Two-stage synthesis of the target carboxylic acid via its ethyl ester.
Experimental Protocol: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131)
This protocol is adapted from established methodologies for synthesizing furoquinolone intermediates.
Materials:
-
Diethyl malonate
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Aniline
-
Ice water
-
90% Ethanol
Procedure:
-
Intermediate Formation: In a reaction vessel, prepare a mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of THF.
-
Separately, dissolve chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF.
-
Slowly add the chloroacetyl chloride solution to the diethyl malonate mixture while maintaining the temperature at 10–12°C. Stir for 1 hour.
-
Increase the temperature to 40–45°C and continue stirring for an additional hour.
-
Cool the reaction mixture. The resulting product is ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.
-
Aniline Substitution: To the intermediate from the previous step, add aniline.
-
Stir the mixture at room temperature for 1 hour, then heat on a water bath to 80°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation and Recrystallization: Once the reaction is complete, pour the mixture into 100 mL of ice water to induce precipitation.
-
Collect the precipitate by filtration.
-
Recrystallize the crude solid from 90% ethanol to yield pure white crystals of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
Proposed Protocol: Hydrolysis to this compound
This is a standard saponification protocol. The causality is straightforward: the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to cleavage of the ethyl group and formation of the carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.
Materials:
-
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl, e.g., 2M)
Procedure:
-
Saponification: Dissolve the ethyl ester in a suitable amount of an ethanol/water (e.g., 1:1) mixture.
-
Add an excess of NaOH (e.g., 2-3 molar equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture by adding 2M HCl dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid precipitate by filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.
Structural Analysis and Characterization
While specific spectral data for the title acid is not published, extensive crystallographic work on closely related analogues provides deep insight into the molecule's structural characteristics.[2]
Key Structural Features (based on analogues):
-
Planarity: The dihydrofuran ring is nearly planar. This planarity is crucial for the electronic conjugation within the molecule.[2]
-
Dihedral Angles: The anilino (phenylamino) ring is twisted out of the plane of the dihydrofuran ring. This dihedral angle influences the molecule's overall conformation and how it interacts with biological targets.[2]
-
Hydrogen Bonding: The structure is stabilized by intramolecular hydrogen bonds, typically between the aniline N-H group and the carbonyl oxygen of the ester or acid. Intermolecular hydrogen bonds also play a significant role in the crystal packing.[2]
Expected Spectral Characteristics:
-
¹H NMR: Expect signals for the aromatic protons of the aniline ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene protons (C5-H₂) of the dihydrofuran ring. A very broad singlet far downfield (>10 ppm) would be characteristic of the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbons of the lactone and the carboxylic acid (typically >160 ppm), and the enamine-like olefinic carbons would be expected.
-
IR Spectroscopy: Key stretches would include a broad O-H band (~2500-3300 cm⁻¹) for the carboxylic acid, C=O stretches for the lactone and acid (~1650-1750 cm⁻¹), and N-H stretching (~3300-3500 cm⁻¹).
Biological Activity and Therapeutic Potential
The therapeutic promise of this scaffold has been demonstrated through studies on its ethyl ester, Compound 131. This research positions the 2-anilino-4-oxo-4,5-dihydrofuran core as a valuable pharmacophore for anticancer drug development.
Anti-Proliferative and Apoptotic Effects
Compound 131 (the ethyl ester) has been shown to inhibit proliferation and induce apoptosis in human promyelocytic leukemia (HL-60) cells.[3] The activity is dose-dependent, with a 50% cytotoxic concentration (CC₅₀) of 23.5 µM.[3]
Mechanism of Action
The apoptotic pathway induced by Compound 131 is multi-faceted and involves the intrinsic mitochondrial pathway. This self-validating system of interconnected events provides strong evidence for its mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
"2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthetic methodologies for constructing this compound derivatives. These compounds represent a valuable class of heterocyclic scaffolds, serving as crucial intermediates in the synthesis of more complex molecules like furoquinolines and exhibiting a range of promising biological activities, including anticancer and antimicrobial properties.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
The Strategic Importance of the Dihydrofuranone Core
The 4,5-dihydrofuran-3-carboxylate scaffold is a privileged structure in medicinal chemistry. The introduction of a 2-anilino substituent creates a molecule with a unique electronic and steric profile, making it a versatile building block. The inherent reactivity of the furanone ring, combined with the diverse functionalization possibilities on the aniline moiety, allows for the generation of large chemical libraries for screening. Notably, derivatives of this core have demonstrated significant cytotoxic effects against various cancer cell lines, such as promyelocytic leukemia (HL-60) and murine leukemia (WEHI-3), often by inducing apoptosis.[1][3]
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of the 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate core primarily relies on two robust and versatile strategies. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
Strategy A: Two-Step Synthesis via a Dihydrofuranone Intermediate
This is a widely employed and reliable method that proceeds in two distinct, high-yielding steps. The causality behind this approach is the controlled formation of a reactive intermediate, which is then functionalized with the desired aniline.
-
Step 1: Formation of the Dihydrofuranone Ring. This step involves the reaction between a malonic ester, typically diethyl malonate, and an α-halo acetyl halide, such as chloroacetyl chloride. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF). The diethyl malonate acts as a nucleophile, attacking the chloroacetyl chloride, leading to an acylated intermediate that subsequently cyclizes to form an ethyl 2-alkoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.[1] The choice of THF as a solvent is critical as it is inert under the reaction conditions and effectively solubilizes the reactants.
-
Step 2: Nucleophilic Substitution with Aniline. The alkoxy group (e.g., ethoxy) at the C2 position of the furanone ring is an excellent leaving group. In this step, the intermediate is treated with a primary aromatic amine (aniline or a substituted derivative). The aniline nitrogen acts as a nucleophile, attacking the electrophilic C2 carbon and displacing the ethoxy group. This substitution is often driven to completion by heating, for instance, on a water bath at 80°C.[1] The result is the stable ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate product.
The overall workflow for this strategy is depicted below.
Caption: One-pot synthesis via a chloro-intermediate.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for reproducible synthesis.
Protocol 1: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Strategy A)
This protocol is adapted from a procedure reported to yield the target compound with high purity. [1] Materials:
-
Diethyl malonate
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Aniline
-
Ice
-
90% Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Procedure:
-
Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (32.0 g, 0.2 mol) in 50 ml of THF. In a separate flask, prepare a solution of chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF.
-
Cool the diethyl malonate solution to 10–12°C using an ice bath. Slowly add the chloroacetyl chloride solution dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, warm the reaction mixture to 40–45°C and stir for an additional 1 hour.
-
Cool the mixture to room temperature. The resulting solution contains the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, and can be used directly in the next step.
-
Aniline Substitution: To the solution from step 4, add aniline and stir at room temperature for 1 hour.
-
Heat the mixture on a water bath at 80°C for 3 hours.
-
Work-up and Purification: Monitor the reaction completion using thin-layer chromatography (TLC). Once complete, pour the reaction mixture into 100 cc of ice water to induce precipitation.
-
Collect the precipitate by filtration. Recrystallize the crude solid from 90% ethanol at room temperature. White crystals of the final product will form over 1–2 days.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Expected Results:
-
Yield: ~74%
-
Appearance: White crystalline solid
-
Melting Point: 115–116°C [1]
Protocol 2: Synthesis of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate (Strategy B)
This protocol demonstrates the direct amination of a chloro-substituted furanone. [4] Materials:
-
4-(Benzyloxy)aniline
-
Ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve 1.0 molar equivalent of 4-(benzyloxy)aniline in 10 ml of DCM.
-
Add 1.0 molar equivalent of ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate to the solution.
-
Add 0.5 ml of triethylamine to the mixture.
-
Stir the reaction mixture at room temperature for approximately 8 hours.
-
Monitoring and Work-up: Monitor the reaction's progress via TLC. Upon completion, filter the crude solid that has formed.
-
Purification: Recrystallize the collected solid from ethanol to yield the pure product.
Data Presentation: Characterization and Yields
Proper characterization is essential to confirm the identity and purity of the synthesized derivatives.
Table 1: Summary of Yields and Physical Properties
| Compound Name | Synthetic Strategy | Yield (%) | Melting Point (°C) | Source |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Strategy A | 74% | 115–116 | [1] |
| Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate | Strategy B | Not specified | Not specified | [4] |
Table 2: Key Spectroscopic Data for Structure Confirmation
| Technique | Key Signature (for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) | Interpretation | Source |
| Mass Spec (m/z) | 247 (M+) | Molecular ion peak corresponding to C13H13NO4 | [1] |
| IR (cm⁻¹) | ~3268 | N-H stretching of the aniline group | [1] |
| ~1695 | C=O stretching of the ester carbonyl group | [1] | |
| ~1650 | C=O stretching of the furanone ring ketone | ||
| ¹H NMR | Singlet ~4.5 ppm (2H) | -CH₂- protons of the furanone ring | |
| Triplet ~1.3 ppm (3H) | -CH₃ protons of the ethyl ester | ||
| Quartet ~4.2 ppm (2H) | -CH₂- protons of the ethyl ester | ||
| Multiplet ~7.0-7.5 ppm (5H) | Aromatic protons of the aniline ring | ||
| Singlet ~9.0 ppm (1H) | N-H proton |
References
-
Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. PubMed. Available at: [Link]
-
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. National Institutes of Health (NIH). Available at: [Link]
-
Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. ResearchGate. Available at: [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
-
Reaction between 4-methyl aniline (98 %) 1 and diethyl... ResearchGate. Available at: [Link]
-
One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid and Its Derivatives: A Technical Guide for Drug Discovery
Introduction
The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. The 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid scaffold has emerged as a promising chemotype, with its derivatives demonstrating significant biological activities, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the known biological targets of this class of compounds, with a primary focus on its ethyl ester derivative, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which has been the subject of notable anti-proliferative and pro-apoptotic studies. We will delve into the mechanistic underpinnings of its action, supported by experimental evidence, and provide detailed protocols for key validation assays.
Core Biological Activity: Induction of Apoptosis in Cancer Cells
Research has highlighted the potent anti-cancer properties of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, particularly against leukemia and cervical cancer cell lines[1][2]. The primary mechanism of action is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This is in contrast to other anilide-containing compounds like the fungicide Carboxin, which targets succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi[3][4][5]. While both compound classes feature an anilide moiety, their core heterocyclic structures and primary biological targets are distinct.
The apoptotic cascade initiated by ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is a multi-faceted process involving the mitochondria-dependent (intrinsic) pathway. The key molecular events are summarized below.
Signaling Pathway of Apoptosis Induction
The pro-apoptotic signaling cascade initiated by ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is characterized by a series of interconnected cellular events that culminate in cell death. The workflow can be visualized as follows:
Caption: Apoptotic signaling cascade initiated by the compound.
Key Biological Targets and Mechanistic Insights
Induction of Intracellular Calcium (Ca2+) Influx and Reactive Oxygen Species (ROS) Production
A primary effect of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is the elevation of intracellular calcium levels and the generation of reactive oxygen species (ROS)[1]. This disruption of cellular homeostasis is a critical initiating event in the apoptotic cascade. The aniline group within the compound's structure is thought to be crucial for this anti-proliferative activity[1].
Disruption of Mitochondrial Membrane Potential (MMP)
The increase in intracellular Ca2+ and ROS directly impacts the mitochondria, leading to a decrease in the mitochondrial membrane potential[1]. This depolarization of the mitochondrial membrane is a point of no return in the intrinsic apoptotic pathway.
Modulation of Bcl-2 Family Proteins: Upregulation of Bax and Downregulation of Bcl-2
The decrease in MMP is associated with a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, the compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[1]. This altered Bax/Bcl-2 ratio further promotes mitochondrial dysfunction and the release of pro-apoptotic factors.
Activation of Caspase-3
The culmination of the upstream events is the activation of effector caspases, particularly caspase-3[1]. Caspase-3 is a key executioner of apoptosis, responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage[2].
Experimental Validation: Protocols and Methodologies
To rigorously assess the biological targets and mechanism of action of this compound and its derivatives, a series of well-established in vitro assays are essential.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for validating the biological effects of the compound in a cancer cell line model.
Caption: A stepwise workflow for experimental validation.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 1-2 hours at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells by centrifugation after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To assess the effect of the compound on mitochondrial membrane potential.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and wash cells as described previously.
-
Resuspend the cells in complete medium and add JC-1 dye to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).
Quantitative Data Summary
| Compound Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 | 1.73 ± 0.27 | [6] |
This data underscores the potential of related heterocyclic carboxylic acids in cancer therapy. Further studies are warranted to determine the specific IC50 of this compound.
Conclusion and Future Directions
The this compound scaffold, particularly through its ethyl ester derivative, has demonstrated clear anti-cancer activity by inducing apoptosis through the intrinsic mitochondrial pathway. The key biological events include increased intracellular Ca2+ and ROS, decreased mitochondrial membrane potential, modulation of Bcl-2 family proteins, and activation of caspase-3[1].
For researchers and drug development professionals, this class of compounds represents a promising starting point for the development of novel anti-cancer agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of lead candidates.
-
Elucidation of upstream targets: Identifying the initial molecular interactions that trigger the observed increase in intracellular calcium and ROS.
By systematically applying the experimental approaches outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing chemical scaffold.
References
-
Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2978. Available at: [Link][6]
-
Chen, Y.-F., et al. (2017). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 14(5), 5878-5884. Available at: [Link][1]
-
Huang, Y.-C., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2315. Available at: [Link][2]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Carboxin: A Deep Dive into Its Mechanism and Benefits for Farmers. Available at: [Link][4]
-
National Center for Biotechnology Information. (n.d.). Carboxin. PubChem Compound Database. Available at: [Link][5]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxin - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: In Vitro Anti-proliferative Assay of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Authored by: Senior Application Scientist, Gemini Laboratories
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for determining the in vitro anti-proliferative activity of the novel compound, "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid". The furanone scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anti-cancer agents.[1][2] This guide is designed to be a self-contained protocol, offering not just the procedural steps but also the underlying scientific rationale for key experimental choices. We will focus on the widely adopted and robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3] Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of the test compound on cancer cell lines.
Introduction: The Rationale for Investigation
The search for novel anti-cancer therapeutics is a cornerstone of modern drug discovery. Furanone derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to inhibit cancer cell growth and induce apoptosis.[1][4][5] Specifically, a closely related analog, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to exert anti-leukemic effects by inducing apoptosis through mechanisms involving increased intracellular reactive oxygen species (ROS) and calcium levels, which in turn affect mitochondrial membrane potential.[4] This provides a strong mechanistic hypothesis for the potential anti-proliferative activity of "this compound".
This application note details a robust protocol for an initial, critical step in the evaluation of this compound: the determination of its concentration-dependent effect on the proliferation of a relevant cancer cell line in vitro. The primary endpoint of this assay is the calculation of the half-maximal inhibitory concentration (IC50), a key quantitative measure of a compound's potency.
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method for assessing cell viability. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial succinate dehydrogenase enzymes within metabolically active, living cells.[3][6] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. Dead cells, having lost their metabolic activity, are incapable of this conversion. The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in compound-treated wells compared to control wells indicates a reduction in cell viability.
Materials and Reagents
| Item | Description/Specification | Recommended Source (Example) |
| Test Compound | This compound | Custom Synthesis/Vendor |
| Cell Line | Human promyelocytic leukemia (HL-60) or other relevant cancer cell line | ATCC (American Type Culture Collection) |
| Cell Culture Medium | RPMI-1640 Medium | Gibco, Thermo Fisher Scientific |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Gibco, Thermo Fisher Scientific |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS | Sigma-Aldrich |
| Solubilization Buffer | DMSO or 0.01 M HCl in Isopropanol | Sigma-Aldrich |
| Vehicle Control | Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
| Positive Control | Doxorubicin or other known cytotoxic agent | Sigma-Aldrich |
| Equipment | 96-well flat-bottom cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm), inverted microscope, biosafety cabinet | Standard laboratory suppliers |
| Consumables | Sterile pipette tips, serological pipettes, cell culture flasks, sterile microcentrifuge tubes | Standard laboratory suppliers |
Detailed Step-by-Step Protocol
Part 1: Preparation of Reagents and Compound
-
Compound Stock Solution (10 mM):
-
Rationale: A high-concentration stock solution is prepared in a non-aqueous solvent to minimize the final solvent concentration in the cell culture medium, which could otherwise be toxic to the cells.
-
Accurately weigh the required amount of "this compound".
-
Dissolve in cell culture grade DMSO to a final concentration of 10 mM. The carboxylic acid moiety may affect solubility; gentle warming or vortexing may be required. Ensure the compound is fully dissolved.
-
Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
MTT Working Solution (5 mg/mL):
-
Rationale: The MTT powder is dissolved in sterile PBS to ensure isotonicity and sterility when added to the cell cultures.
-
Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store at 4°C, protected from light, for up to one month.
-
Part 2: Cell Culture and Seeding
-
Cell Line Maintenance:
-
Culture the chosen cell line (e.g., HL-60) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before starting the experiment.[7]
-
-
Cell Seeding:
-
Rationale: Seeding an optimal number of cells is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's accuracy.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation from the experimental wells (the "edge effect").
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or acclimate (for suspension cells).
-
Part 3: Compound Treatment
-
Serial Dilutions:
-
Rationale: A wide range of concentrations is tested to generate a full dose-response curve, which is essential for accurate IC50 determination.
-
Prepare serial dilutions of the 10 mM stock solution in cell culture medium. For example, to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM, prepare 2X working solutions (200, 100, 50, 25, 12.5, and 6.25 µM) in culture medium.
-
Prepare a vehicle control (containing the same final concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin at a known effective concentration).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Include "cells + medium + vehicle" wells (vehicle control) and "medium only" wells (blank control).
-
Each condition should be performed in triplicate.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
Part 4: MTT Assay and Data Acquisition
-
Addition of MTT Reagent:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.
-
-
Solubilization of Formazan:
-
Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.
-
Carefully remove the culture medium from each well without disturbing the formazan crystals. For suspension cells, this can be done by centrifuging the plate and then aspirating the supernatant.
-
Add 150 µL of DMSO (or another suitable solubilizing agent) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
-
Calculate Percentage Viability:
-
First, subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine the IC50 Value:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve.
-
The IC50 is the concentration of the compound that reduces cell viability by 50%.
-
Sample Data Presentation
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Vehicle Control (0 µM) | 1.250 | 1.200 | 100.0 |
| 3.125 | 1.100 | 1.050 | 87.5 |
| 6.25 | 0.950 | 0.900 | 75.0 |
| 12.5 | 0.700 | 0.650 | 54.2 |
| 25 | 0.450 | 0.400 | 33.3 |
| 50 | 0.250 | 0.200 | 16.7 |
| 100 | 0.150 | 0.100 | 8.3 |
| Blank | 0.050 | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for the MTT-based anti-proliferative assay.
Hypothesized Mechanism of Action
Caption: Hypothesized apoptosis induction pathway.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Do not use the outer wells of the plate for experimental samples. |
| Low absorbance in control wells | Too few cells seeded; Cells are not healthy; Contamination. | Optimize cell seeding density. Ensure cells are in log phase and have high viability. Check for contamination. |
| High absorbance in blank wells | Contamination of medium or reagents; Compound precipitates or has inherent color. | Use fresh, sterile reagents. Run a control with compound in medium without cells to check for interference. |
| No dose-response observed | Compound is inactive at tested concentrations; Compound is not soluble; Incorrect dilution series. | Test a wider or higher range of concentrations. Verify compound solubility in the final medium. Double-check all dilution calculations. |
Safety Precautions
-
Test Compound: The toxicological properties of "this compound" may not be fully known. Handle with care, using appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.
-
MTT: MTT is toxic and a potential mutagen. Avoid inhalation, ingestion, and skin contact. Wear gloves and handle in a chemical fume hood.
-
DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling DMSO-containing solutions.
-
Cell Culture: All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques to prevent contamination and protect the user.
References
-
Chang, Y., et al. (2018). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 16(5), 6039-6046. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6293. [Link]
-
Hsiao, C. J., et al. (2012). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. In Vivo, 26(6), 955-962. [Link]
-
Fouda, A. M., et al. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. Egyptian Journal of Chemistry, 63(12), 4879-4891. [Link]
-
Artanti, N., et al. (2017). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Journal of Applied Pharmaceutical Science, 7(5), 159-163. [Link]
-
Alvarez-Ramirez, M., et al. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal, 12(4), 1-9. [Link]
-
Wen, L. R., et al. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Chinese Chemical Letters, 23(8), 903-906. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Szlachcikowska, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(14), 5369. [Link]
-
Chen, X., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical biology & drug design, 92(1), 1376-1384. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Gangjee, A., et al. (2001). Synthesis, antifolate, and antitumor activities of classical and nonclassical 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. Journal of medicinal chemistry, 44(11), 1793–1802. [Link]
-
Kimani, P. M., et al. (2018). In Vitro Anti-Proliferative Activity of Selected Plant Extracts Against Cervical and Prostate Cancer Cell Lines. Journal of Cancer Science and Clinical Research, 1(1), 104. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]
-
Fathi, E., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports, 14(1), 9370. [Link]
-
Kumar, P. S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
-
Ramirez-Duran, N., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Plants, 11(12), 1541. [Link]
-
Cimmino, A., et al. (2015). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 10(9), 1567-1570. [Link]
-
Paczkowski, J. E., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. mBio, 12(2), e03423-20. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. texaschildrens.org [texaschildrens.org]
Application Notes & Protocols: In Vivo Evaluation of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid Derivatives in Murine Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" derivatives in murine models. Capitalizing on the known anti-inflammatory and cytotoxic in vitro activities of this chemical scaffold, these application notes and protocols offer a structured framework for preclinical evaluation.[1][2] The methodologies detailed herein are grounded in established best practices for animal research, providing a scientifically rigorous approach to assessing the therapeutic potential and safety profile of this promising class of compounds.
Introduction: Scientific Rationale and Therapeutic Potential
The "this compound" core structure represents a class of compounds with demonstrated biological activity. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, an intermediate in furoquinoline synthesis, has been shown to exhibit anti-proliferative and apoptotic effects in human promyelocytic leukemia HL-60 cells.[1] Furthermore, derivatives of this scaffold have been synthesized and evaluated for their cytotoxic effects on murine leukemia WEHI-3 cells, indicating potential applications in oncology.[2] Some intermediates have also displayed anti-inflammatory properties.[1] These in vitro findings provide a strong impetus for the in vivo investigation of these derivatives in relevant murine models of disease.
The primary objectives of the proposed in vivo studies are:
-
To establish the maximum tolerated dose (MTD) and assess the acute toxicity profile of lead compounds.
-
To evaluate the anti-inflammatory efficacy of the derivatives in a chemically-induced inflammation model.
-
To investigate the anti-tumor activity in a murine leukemia model.
-
To perform preliminary pharmacokinetic (PK) analysis to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.
This guide will provide detailed, step-by-step protocols to achieve these objectives, ensuring the generation of robust and reproducible data to inform further drug development efforts.
Pre-Study Preparations: Compound Formulation and Animal Selection
Compound Formulation
The successful translation of in vitro findings to in vivo models is critically dependent on the appropriate formulation of the test compound. The physicochemical properties of the specific "this compound" derivative, such as its solubility and stability, will dictate the choice of vehicle.
Protocol for Vehicle Screening and Formulation:
-
Solubility Assessment:
-
Determine the solubility of the test compound in a panel of common, biocompatible vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Cremophor EL in saline, corn oil).
-
Start by attempting to dissolve the compound at the highest desired concentration.
-
Use sonication and gentle heating (if the compound is stable) to aid dissolution.
-
-
Vehicle Selection Criteria:
-
The chosen vehicle must fully dissolve the compound at the required concentrations.
-
The final formulation should be non-toxic and well-tolerated by the animals at the administered volume.
-
For intravenous administration, the formulation must be sterile and free of particulates.
-
-
Example Formulation Preparation (for a poorly soluble compound):
-
Dissolve the test compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add this solution to the aqueous vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of precipitates.
-
Murine Model Selection
The choice of murine model is paramount and should directly reflect the intended therapeutic application of the compound. Based on the in vitro data, the following models are recommended:
| Therapeutic Area | Recommended Murine Model | Rationale |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | A well-established, acute model of localized inflammation suitable for initial screening of anti-inflammatory compounds.[3] |
| Oncology (Leukemia) | WEHI-3 Murine Leukemia Model | Syngeneic model where the cytotoxic activity of the compounds has been demonstrated in vitro.[2] |
Animal Husbandry:
-
Species: Mus musculus
-
Strain: BALB/c (for both models)
-
Age: 6-8 weeks
-
Sex: Female or male (use of a single sex is recommended to reduce variability)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiments.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the in vivo evaluation of "this compound" derivatives.
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
This initial study is crucial for establishing a safe dose range for subsequent efficacy studies.[4]
Workflow for MTD Determination:
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Step-by-Step Protocol:
-
Dose Range Finding: Administer a single high dose to one mouse and observe for 24 hours. Based on the outcome (survival or mortality), subsequent single animals are dosed at lower or higher concentrations until a non-lethal dose is identified.
-
Dose Escalation Study:
-
Randomly assign mice to groups of 3-5 animals.
-
Administer the test compound via the intended route of administration (e.g., intraperitoneal injection or oral gavage) at escalating doses.
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe the animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.[5]
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.
-
Measure body weight daily.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity, and where the mean body weight loss of the group does not exceed 15%.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This model is used to assess the ability of the test compound to inhibit acute inflammation.[3][6]
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Step-by-Step Protocol:
-
Group Allocation: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, IP)
-
Test Compound (at least 3 dose levels, based on MTD study)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Induction of Edema: One hour after compound administration, inject 50 µL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100.
-
Anti-Tumor Efficacy: WEHI-3 Murine Leukemia Model
This syngeneic model is used to evaluate the anti-leukemic activity of the test compounds.[2]
Step-by-Step Protocol:
-
Tumor Cell Implantation:
-
Culture WEHI-3 cells under sterile conditions.
-
Inject 1 x 10^6 WEHI-3 cells in 0.1 mL of sterile PBS intraperitoneally into each BALB/c mouse.
-
-
Treatment Initiation:
-
Allow the tumors to establish for 3-5 days.
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Cytarabine), and Test Compound (at various doses).
-
Administer treatment according to a pre-defined schedule (e.g., daily for 14 days).
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight daily.
-
The primary endpoint is overall survival.
-
Secondary endpoints can include tumor burden, which can be assessed by spleen and liver weight at the end of the study.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.
-
Compare spleen and liver weights between groups using an appropriate statistical test (e.g., ANOVA).
-
Standard Administration Protocols
Oral Gavage:
-
Restraint: Properly restrain the mouse to ensure the head and body are in a straight line.[7]
-
Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus.[8][9] Do not force the needle if resistance is met.[8][10]
-
Administration: Slowly administer the compound.[7] The maximum recommended volume is typically 10 mL/kg.[8]
Intraperitoneal (IP) Injection:
-
Restraint: Hold the mouse in dorsal recumbency.[11]
-
Injection Site: Insert the needle (25-27 gauge) into the lower right quadrant of the abdomen to avoid the cecum and bladder.[12][13]
-
Injection Angle: The needle should be inserted at a 30-45° angle.[14]
-
Aspiration: Gently pull back on the plunger to ensure no fluid or fecal matter is aspirated before injecting.[12]
-
Administration: Slowly inject the substance. The maximum recommended volume is typically 10 ml/kg.[12]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison between treatment groups.
Table 1: Example Data Summary for Acute Toxicity Study
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | 5 | 0/5 | +2.5 | None observed |
| 50 | 5 | 0/5 | -1.2 | None observed |
| 100 | 5 | 0/5 | -8.7 | Mild lethargy |
| 200 | 5 | 2/5 | -18.3 | Severe lethargy, ruffled fur |
Table 2: Example Data Summary for Anti-Inflammatory Study
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Test Compound A | 25 | 0.65 ± 0.04 | 23.5 |
| Test Compound A | 50 | 0.45 ± 0.03 | 47.1 |
| Test Compound A | 100 | 0.35 ± 0.02 | 58.8 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of "this compound" derivatives. Successful demonstration of efficacy and a favorable safety profile in these models will warrant further investigation, including more chronic toxicity studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in additional, more complex disease models. These studies are essential steps in the preclinical development pipeline and will provide the critical data necessary to support the advancement of promising candidates toward clinical trials.
References
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
-
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]
-
Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. PubMed. Available at: [Link]
-
Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. National Center for Biotechnology Information. Available at: [Link]
-
SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. Available at: [Link]
-
SOP: Mouse Intraperitoneal Injection. Virginia Tech. Available at: [Link]
-
A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Center for Biotechnology Information. Available at: [Link]
-
In vivo murine models for evaluating anti-arthritic agents: An updated review. National Center for Biotechnology Information. Available at: [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available at: [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. National Center for Biotechnology Information. Available at: [Link]
-
Mouse Handling & Techniques. The University of North Carolina at Chapel Hill. Available at: [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. ResearchGate. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]
-
Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Oxford Academic. Available at: [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available at: [Link]
-
LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available at: [Link]
-
Autoimmune Disease and Inflammation Models. Charles River Laboratories. Available at: [Link]
-
Document 004: Guidelines for Injection Techniques in Mice V2.0. The Australian National University. Available at: [Link]
-
The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice. MDPI. Available at: [Link]
-
Preclinical Toxicology Testing and Toxicity Profiles. Pharma Models. Available at: [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. research.unc.edu [research.unc.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for the Crystallographic Analysis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid Derivatives
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the crystallographic analysis of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid derivatives. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][2][3][4] Elucidating the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR), optimizing their design, and ensuring intellectual property protection.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to obtain high-quality crystallographic data and interpret it meaningfully.
Foundational Principles: Synthesis and Biological Context
The journey to a crystal structure begins with the synthesis of the target molecule. This compound derivatives are typically synthesized through the condensation of an aniline derivative with a suitable diethyl malonate or a related precursor.[2] A common synthetic route involves the reaction of an aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in the presence of a base like triethylamine.[1]
The biological significance of these derivatives often lies in their ability to induce apoptosis in cancer cells.[1][2] For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been shown to induce apoptosis in promyelocytic leukemia HL-60 cells.[2] Understanding the precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is crucial for designing more potent and selective drug candidates.
The Art of Crystallization: From Solution to Single Crystal
Obtaining diffraction-quality single crystals is often the most challenging step in small-molecule crystallography.[5] The goal is to encourage the slow formation of a well-ordered crystalline lattice.[6][7] For this compound derivatives, recrystallization from ethanol has proven effective.[1][2] However, a broader range of techniques should be considered to optimize crystal quality.
Protocol 2.1: General Crystallization Workflow
This workflow provides a systematic approach to screening for optimal crystallization conditions.
Caption: A generalized workflow for the crystallization of small molecules.
Protocol 2.2: Slow Evaporation
This is a straightforward method suitable for initial screening.
-
Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation at room temperature. The solution should be free of any particulate matter.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Evaporation: Cover the vial with a cap or parafilm with a few needle punctures to allow for slow solvent evaporation. Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial periodically for crystal formation. The slower the evaporation, the better the potential crystal quality.[7]
Protocol 2.3: Vapor Diffusion
This technique offers greater control over the rate of crystallization.
-
Inner Vial: Prepare a concentrated solution of the compound in a good solvent and place it in a small, open vial.
-
Outer Chamber: Place this inner vial inside a larger, sealed chamber (e.g., a jar or beaker sealed with parafilm).
-
Anti-Solvent: Add a larger volume of a poor solvent (an "anti-solvent" in which the compound is insoluble) to the outer chamber, ensuring it does not mix with the solution in the inner vial.
-
Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for X-ray diffraction analysis.[8]
Protocol 3.1: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or satellite growths.[8]
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.[9] For data collection at low temperatures (recommended to reduce thermal motion), the crystal is typically flash-cooled in a stream of cold nitrogen gas.[9]
-
Data Collection: Mount the goniometer head on the diffractometer. Modern diffractometers, such as those equipped with APEXII detectors, will have software (e.g., APEX2) to automatically determine the unit cell and collect a full sphere of diffraction data.[1] The data collection strategy should aim for high completeness and redundancy.
Data Processing and Structure Solution
The raw diffraction data must be processed to obtain a set of structure factors.
-
Data Reduction: Software such as SAINT is used for integration of the reflection intensities and reduction of the raw data.[1] An absorption correction (e.g., multi-scan) should also be applied.[1]
-
Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. Programs like SHELXS97 employ direct methods or Patterson methods to achieve this.[1][10]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure with software like SHELXL97.[1][11] This process involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.[1]
Structural Analysis and Data Validation
A successful structure refinement yields a detailed three-dimensional model of the molecule.
Key Structural Features of this compound Derivatives
Analysis of the crystal structure of derivatives of this class reveals important conformational features. For example, the dihydrofuran ring is often nearly planar.[1] The dihedral angles between this ring and the aniline and other substituted phenyl rings are crucial for understanding the overall molecular shape and how it might interact with a biological target.
Table 1: Example Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₁₉NO₅ | [1] |
| Formula Weight | 353.36 | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| a (Å) | 9.1315 (3) | [1] |
| b (Å) | 10.4040 (3) | [1] |
| c (Å) | 11.1162 (4) | [1] |
| α (°) | 84.848 (2) | [1] |
| β (°) | 66.436 (2) | [1] |
| γ (°) | 64.121 (2) | [1] |
| Volume (ų) | 866.34 (5) | [1] |
| Z | 2 | [1] |
| R-factor (R1) | 0.051 | [1] |
| wR2 | 0.163 | [1] |
| Goodness-of-fit (S) | 1.03 | [1] |
Data Validation and Deposition
It is imperative to validate the final crystallographic data before publication or use in further studies. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[12] This tool checks the Crystallographic Information File (CIF) for syntactical correctness, self-consistency, and potential crystallographic issues.[13]
Once validated, the CIF should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[14]
Caption: Workflow for crystallographic data validation and deposition.
Conclusion
The crystallographic analysis of this compound derivatives is a powerful tool in drug discovery and development. By following systematic protocols for synthesis, crystallization, data collection, and analysis, researchers can obtain high-quality structural information. This, in turn, facilitates a deeper understanding of the molecule's properties and provides a rational basis for the design of new and improved therapeutic agents.
References
-
S. Nithya, et al. (2008). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E64(11), o2315. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
-
H. L. Chang, et al. (2014). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 8(5), 2133–2138. [Link]
-
Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. ResearchGate. [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
H. L. Chang, et al. (2013). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. In Vivo, 27(1), 77-83. [Link]
-
Cocrystallization of diastereomers in the series of 2(5H)-furanone bis-thioethers based on 1,2-phenylenedimethanethiol. ResearchGate. [Link]
-
S. R. Hall, et al. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Bibliomed. [Link]
-
Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]
-
Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]
-
Advice and tools for creating / editing a valid CIF file. CCDC Home. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Guide for crystallization. Unknown Source. [Link]
-
Structure refinement: some background theory and practical strategies. MIT. [Link]
-
Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals. [Link]
-
Growing Crystals Crystallization Methods. Unknown Source. [Link]
-
Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
-
Single Crystal Diffraction. ResearchGate. [Link]
-
Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]
-
Solution and Refinement of Crystal Structures. Oxford Academic. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]
-
What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software?. ResearchGate. [Link]
Sources
- 1. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. unifr.ch [unifr.ch]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. web.mit.edu [web.mit.edu]
- 12. Advice and tools for creating / editing a valid CIF file : CCDC Home [support.ccdc.cam.ac.uk]
- 13. epublications.vu.lt [epublications.vu.lt]
- 14. pubsapp.acs.org [pubsapp.acs.org]
Pharmacokinetic studies of dihydrofuran-based compounds.
Application Note & Protocol Guide
Title: A Researcher's Guide to the Pharmacokinetic Profiling of Novel Dihydrofuran-Based Compounds
Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of Dihydrofurans
The dihydrofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique stereochemical and electronic features allow for versatile interactions with biological targets. However, the journey from a promising hit compound to a viable clinical candidate is critically dependent on its pharmacokinetic (PK) profile. Understanding how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a dihydrofuran-based drug is paramount for optimizing its efficacy and safety profile.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust pharmacokinetic studies for novel dihydrofuran-based compounds. We will move beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring that the generated data is not only accurate but also translatable and decisive. The methodologies described herein are grounded in established regulatory principles to ensure data integrity and support progression towards clinical development.[2][3]
The Core Objective: Characterizing the ADME Profile
The primary goal of preclinical PK studies is to characterize the disposition of a drug candidate within a living system.[1][4] This process is an iterative cycle of in vitro screening, in vivo testing, and bioanalytical quantification that informs medicinal chemistry efforts to refine the molecule's properties.
Key Pharmacokinetic Parameters
A successful PK study will quantify several key parameters that describe the compound's behavior:
| Parameter | Symbol | Description | Importance |
| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the efficiency of oral absorption and informs dose adjustments between IV and oral routes. |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma or blood. | A key indicator of absorption rate and is often linked to both efficacy and toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached after drug administration. | Provides information on the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Represents the overall systemic exposure to the drug; critical for efficacy and safety assessment.[1] |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| Half-life | t1/2 | The time required for the drug concentration in the body to decrease by half. | Determines the dosing interval and the time to reach steady-state concentrations.[4][5] |
A Phased Approach to Pharmacokinetic Evaluation
A logical, phased approach ensures that resources are used efficiently, with early, high-throughput in vitro assays filtering compounds before more resource-intensive in vivo studies are conducted.[6][7]
Sources
- 1. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. selvita.com [selvita.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Dihydrofuran Synthesis Technical Support Center: A Guide to Common Side Reactions & Troubleshooting
Welcome to the Technical Support Center for Dihydrofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic motif. Dihydrofurans are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals. However, their synthesis can be accompanied by a range of side reactions that can impact yield, purity, and scalability.
This document provides in-depth, field-proven insights into common challenges encountered during dihydrofuran synthesis. It is structured in a question-and-answer format to directly address specific issues, offering not just solutions but also the underlying chemical principles to empower you to troubleshoot your reactions effectively.
Section 1: Transition-Metal-Catalyzed Syntheses - The Heck Reaction
The Palladium-catalyzed Heck reaction is a powerful tool for the arylation of 2,3-dihydrofuran. However, controlling regioselectivity and preventing isomerization are common challenges.
FAQ 1: My Heck reaction on 2,3-dihydrofuran is producing a mixture of 2-aryl-2,3-dihydrofuran and 2-aryl-2,5-dihydrofuran. How can I improve the regioselectivity?
Answer:
The formation of regioisomers in the Heck reaction of 2,3-dihydrofuran is a well-documented issue and is highly dependent on the reaction conditions, particularly the choice of palladium precursor and ligands.[1][2] The desired 2-aryl-2,3-dihydrofuran is the kinetic product, while the 2-aryl-2,5-dihydrofuran is the thermodynamically more stable isomer.[3]
Underlying Cause (The "Why"):
The regioselectivity is determined during the migratory insertion step of the catalytic cycle. The aryl-palladium species can add to either the C2 or C3 position of the dihydrofuran. Subsequent β-hydride elimination and re-addition can lead to isomerization of the double bond, resulting in the formation of the more stable 2,5-dihydrofuran isomer. The choice of ligand can influence the steric and electronic environment around the palladium center, thereby directing the regioselectivity of the insertion and the rate of isomerization.[1][2]
Troubleshooting Strategies:
-
Ligand Selection: The use of specific phosphine ligands can significantly influence the product distribution. For instance, neopentyl phosphine ligands like di-tert-butylneopentylphosphine (DTBNpP) have been shown to promote isomerization to the 2,5-dihydrofuran isomer to a greater extent than trineopentylphosphine (TNpP).[1][2] Conversely, employing bulky electron-rich phosphine ligands can often favor the formation of the kinetic 2,3-dihydrofuran product by accelerating the desired C-C bond formation relative to isomerization.
-
Palladium Precursor: The choice of palladium precursor can also impact the outcome. For example, a P-containing palladacycle has been reported to catalyze the regioselective Heck reaction to afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans depending on the aryl source (diaryliodonium salts vs. aryl iodides).[1][2]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can favor the formation of the kinetic 2,3-dihydrofuran product by reducing the extent of isomerization.
Illustrative Data:
| Ligand/Catalyst System | Aryl Source | Major Product | Reference |
| Pd(OAc)₂ / DTBNpP | Aryl Bromide | 2-aryl-2,5-dihydrofuran | |
| Pd(OAc)₂ / TNpP | Aryl Bromide | 2-aryl-2,3-dihydrofuran | |
| P-containing palladacycle | Diaryliodonium salt | 2-aryl-2,5-dihydrofuran | |
| P-containing palladacycle | Aryl Iodide | 2-aryl-2,3-dihydrofuran |
Experimental Protocol: Optimizing Regioselectivity in the Heck Reaction
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Solvent and Reagents: Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) followed by 2,3-dihydrofuran (1.2 equivalents) and the aryl halide (1 equivalent).
-
Temperature Control: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Analysis: Analyze the crude reaction mixture to determine the ratio of 2,3- to 2,5-dihydrofuran isomers.
-
Optimization: Systematically vary the ligand, palladium precursor, solvent, base, and temperature to optimize for the desired regioisomer.
Section 2: Acid-Catalyzed Cyclizations - The Prins Reaction
The Prins cyclization is a versatile method for constructing tetrahydrofuran and dihydropyran rings. However, it is often plagued by a competing rearrangement reaction.
FAQ 2: My Prins cyclization is giving a complex mixture of products, and I suspect an oxonia-Cope rearrangement. How can I suppress this side reaction?
Answer:
The oxonia-Cope rearrangement is a significant competing pathway in Prins cyclizations, especially when the reaction intermediate, an oxocarbenium ion, is stabilized by adjacent electron-rich groups.[4] This rearrangement can lead to racemization and the formation of undesired symmetrical products.[5]
Underlying Cause (The "Why"):
The Prins cyclization proceeds through an oxocarbenium ion intermediate. If this intermediate can undergo a[3][3]-sigmatropic rearrangement (the oxonia-Cope rearrangement) to form a new, more stable oxocarbenium ion, this pathway will compete with or even dominate over the desired cyclization. This is particularly prevalent with substrates bearing electron-rich aromatic rings that can stabilize the positive charge.[4][5]
Caption: Competing pathways in the Prins cyclization.
Troubleshooting Strategies:
-
Substrate Modification: If possible, modify the substrate to disfavor the stability of the rearranged oxocarbenium ion. For example, using substrates with electron-withdrawing groups on the aromatic ring can suppress the oxonia-Cope rearrangement.[4]
-
Use of Masked Aldehydes: Employing α-acetoxy ethers as masked aldehydes can generate the oxocarbenium ion in situ under Lewis acid catalysis. This approach has been shown to proceed without loss of optical purity, indicating the suppression of the rearrangement.[6]
-
Catalyst Choice: The choice of Lewis or Brønsted acid can influence the reaction pathway. Milder Lewis acids may favor the desired cyclization over the rearrangement. For instance, FeCl₃ has been used to promote the alkyne Prins cyclization while minimizing the competing 2-oxonia-[3][3]-sigmatropic rearrangement.[6]
-
Low Temperature: Running the reaction at low temperatures can help to favor the kinetically controlled Prins cyclization over the thermodynamically driven rearrangement.
Section 3: General Acid-Catalyzed Reactions
A common issue with the synthesis and handling of furans and dihydrofurans is their propensity to polymerize in the presence of acid.
FAQ 3: I am observing significant polymerization of my dihydrofuran product during an acid-catalyzed reaction or workup. How can I prevent this?
Answer:
Furans and dihydrofurans are notoriously sensitive to strong acids, which can lead to polymerization and the formation of intractable tars.[7] This is a result of the electron-rich nature of the furan ring, which makes it susceptible to electrophilic attack and subsequent chain reactions.
Underlying Cause (The "Why"):
Protonation of the furan or dihydrofuran ring generates a reactive electrophile. This cation can then be attacked by another neutral furan molecule, initiating a polymerization cascade. Electron-releasing substituents on the furan ring exacerbate this problem by increasing its nucleophilicity.[7]
Caption: Acid-catalyzed polymerization of dihydrofuran.
Troubleshooting Strategies:
-
Use of Mild Acids: Whenever possible, use milder Brønsted or Lewis acids. For reactions that require acidic conditions, carefully control the stoichiometry of the acid.
-
Solvent Choice: The use of specific solvents can mitigate polymerization. For example, hexafluoroisopropanol (HFIP) has been shown to prevent the polymerization of furans during acid-catalyzed reductions by stabilizing the products.[1] Alcohols like methanol can also suppress polymerization by stabilizing reactive intermediates.[8]
-
Neutralizing Workup: During the workup of acid-catalyzed reactions, it is crucial to neutralize the acid promptly. This can be achieved by washing the organic layer with a mild base such as saturated sodium bicarbonate solution.
-
Inert Atmosphere: For some sensitive dihydrofurans, performing the reaction and workup under an inert atmosphere can help to prevent degradation.[3]
-
Temperature Control: Keep the temperature as low as possible during both the reaction and workup to minimize the rate of polymerization.
Experimental Protocol: Preventing Acid-Catalyzed Polymerization
-
Reaction: Run the acid-catalyzed reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged reaction times.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench the acid by adding a cold, saturated solution of sodium bicarbonate or another mild base until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with brine to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
-
Purification: If chromatography is necessary, consider using a neutral or base-deactivated silica gel to prevent on-column degradation.
Section 4: Intramolecular Wittig Reaction
The intramolecular Wittig reaction is a valuable method for the synthesis of dihydrofurans from readily available starting materials. A persistent challenge with this reaction is the removal of the triphenylphosphine oxide byproduct.
FAQ 4: How can I efficiently remove triphenylphosphine oxide (TPPO) from my dihydrofuran product after an intramolecular Wittig reaction?
Answer:
Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of Wittig reactions. Its physical properties (high polarity and crystallinity) can make purification by standard chromatography challenging.[9][10]
Underlying Cause (The "Why"):
The driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in TPPO.[11] This stability also contributes to its persistence in the reaction mixture.
Troubleshooting & Purification Protocols:
-
Crystallization: If your dihydrofuran product is a non-polar oil or a solid with different solubility properties than TPPO, crystallization can be an effective purification method. TPPO is known to crystallize well from non-polar solvent mixtures like ether/hexane or benzene/cyclohexane.[9]
-
Silica Gel Plug Filtration: For non-polar dihydrofurans, a simple and effective method is to pass the crude reaction mixture through a short plug of silica gel.
-
Concentrate the reaction mixture.
-
Redissolve the residue in a minimal amount of a moderately polar solvent like dichloromethane or diethyl ether.
-
Add a non-polar solvent such as hexane or pentane to precipitate the majority of the TPPO.
-
Filter the suspension through a pad of Celite, washing with the non-polar solvent.
-
The filtrate, now enriched in the desired product, can be further purified by column chromatography if necessary.[9][10]
-
-
Precipitation with Metal Salts: TPPO can be precipitated from polar organic solvents by the addition of certain metal salts. For example, adding zinc chloride to a solution of the crude product in a polar solvent can selectively precipitate the TPPO as a complex.[9]
-
Chemical Conversion: In some cases, TPPO can be converted to a more easily separable derivative. For instance, reaction with oxalyl chloride forms an insoluble chlorophosphonium salt that can be removed by filtration.[9]
Experimental Protocol: Removal of TPPO by Silica Gel Plug Filtration
-
Concentrate: After the Wittig reaction is complete, remove the solvent under reduced pressure.
-
Suspend: To the crude residue, add a sufficient volume of a 1:1 mixture of diethyl ether and pentane (or hexane).
-
Stir and Filter: Stir the suspension vigorously for 15-30 minutes to break up any solids. Filter the mixture through a short plug of silica gel in a fritted funnel, collecting the filtrate.
-
Wash: Wash the silica plug with additional portions of the ether/pentane mixture to ensure complete elution of the product.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the purified dihydrofuran. Assess the purity by NMR or GC-MS. This process may need to be repeated for complete removal of TPPO.[9]
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(17), 3531–3537. [Link]
-
Crosby, S. R., Harding, J. R., King, C. D., Parker, G. D., & Willis, C. L. (2002). Oxonia-Cope Rearrangement and Side-Chain Exchange in the Prins Cyclization. Organic Letters, 4(20), 3407–3410. [Link]
-
Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Neopentyl Phosphine Ligands in the Heck Coupling of 2,3-Dihydrofuran: Controlling Isomerization. The Journal of Organic Chemistry, 79(22), 10837–10848. [Link]
-
Lei, L., Zou, P.-S., Wang, Z.-X., Liang, C., Hou, C., & Mo, D.-L. (2022). Palladium-Catalyzed Regioselective Heck Reaction of 2,3-Dihydrofuran with Diaryliodonium Salts and Aryl Iodides. Organic Letters, 24(3), 663–667. [Link]
-
Li, G., Han, X., & Zhang, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1038–1099. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved January 26, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved January 26, 2026, from [Link]
-
Wang, C., & Luan, Y. (2019). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 9(32), 18451–18458. [Link]
Sources
- 1. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 2. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Workup [chem.rochester.edu]
- 10. shenvilab.org [shenvilab.org]
- 11. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Synthesis of 2-Anilino-4-oxo-dihydrofurans
Welcome to the technical support center for the synthesis of 2-anilino-4-oxo-dihydrofurans. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of these molecules. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2-anilino-4-oxo-dihydrofurans, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After completing the reaction and work-up, you observe a very low yield of the desired 2-anilino-4-oxo-dihydrofuran, or no product at all, as indicated by TLC or other analytical methods.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Formation of the Intermediate | The initial reaction to form the dihydrofuranone precursor, such as ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, may be incomplete. This can be due to impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions. | Ensure all starting materials, particularly diethyl malonate and chloroacetyl chloride, are of high purity and anhydrous. Carefully control the reaction temperature as specified in the protocol, as the initial acylation is often temperature-sensitive.[1] |
| Incomplete Reaction with Aniline | The substitution of the leaving group (e.g., ethoxy) at the 2-position with aniline may not have gone to completion. This can be due to insufficient heating, short reaction time, or steric hindrance from substituted anilines. | Increase the reaction time and/or temperature when reacting the intermediate with aniline. A typical condition is heating at 80°C for 3 hours.[1] For less reactive anilines, consider using a higher boiling point solvent or a catalyst. Monitor the reaction progress by TLC until the starting material is consumed. |
| Degradation of Product | 2-Anilino-4-oxo-dihydrofurans can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures for extended periods. | Maintain a neutral or slightly basic pH during work-up. Avoid prolonged heating after the reaction is complete. If purification by distillation is attempted, use high vacuum to keep the temperature low. |
| Use of an Inappropriate Base | In syntheses requiring a base, such as those starting from a 2-chloro-4-oxo-dihydrofuran intermediate, the choice and amount of base are critical. An incorrect base can lead to side reactions or may not be strong enough to scavenge the generated acid effectively. | Triethylamine is a commonly used base for this type of reaction.[2] Ensure it is used in at least a stoichiometric amount to neutralize the HCl formed. The use of a non-nucleophilic base is preferred to avoid competing reactions. |
Issue 2: Presence of Multiple Side Products
Symptom: TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Enamine Byproducts | Anilines can react with dicarbonyl compounds or other electrophilic species present in the reaction mixture to form stable enamine side products. | Ensure the reaction conditions favor the desired cyclization and substitution pathway. This can often be controlled by the order of addition of reagents and temperature control. |
| Dimerization or Polymerization | The starting materials or reactive intermediates may undergo self-condensation or polymerization, especially at high temperatures or in the presence of certain catalysts. | Maintain the recommended reaction temperature and avoid localized overheating. Add reagents dropwise to control the reaction rate and minimize side reactions. |
| Hydrolysis of the Ester Group | If the reaction is performed in the presence of water, or if the work-up involves aqueous acidic or basic solutions, the ester functionality on the dihydrofuran ring can be hydrolyzed to the corresponding carboxylic acid. | Use anhydrous solvents and reagents. During work-up, use a saturated sodium bicarbonate solution for neutralization instead of strong bases. If the acid is formed, it can sometimes be re-esterified, though this adds complexity to the synthesis. |
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation.
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil at Room Temperature | Some substituted 2-anilino-4-oxo-dihydrofurans are low-melting solids or oils, making crystallization challenging. | If the product is an oil, purification by column chromatography on silica gel is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is often effective. |
| Co-elution with Impurities | Side products may have similar polarities to the desired product, leading to co-elution during column chromatography. | Optimize the solvent system for TLC to achieve better separation between the product and impurities before attempting column chromatography. Sometimes, changing the stationary phase (e.g., using alumina) can be beneficial. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective if the impurities have different solubilities.[1] |
| Product Streaking on Silica Gel | The anilino group can interact with the acidic silica gel, causing streaking and poor separation during column chromatography. | Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate from diethyl malonate?
A1: The synthesis is a two-step process. The first step involves the acylation of diethyl malonate with chloroacetyl chloride to form a reactive intermediate, which then undergoes an intramolecular cyclization to yield ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. The second step is a nucleophilic substitution where aniline attacks the C2 position of the dihydrofuran ring, displacing the ethoxy group to form the final product.
Caption: General reaction pathway for the synthesis of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
Q2: How does the choice of aniline affect the reaction outcome?
A2: The electronic and steric properties of the substituents on the aniline ring can significantly impact the reaction rate and yield. Electron-donating groups on the aniline can increase its nucleophilicity, potentially leading to a faster reaction. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aniline, requiring harsher reaction conditions (higher temperature or longer reaction time). Steric hindrance from bulky substituents, particularly in the ortho position of the aniline, can also slow down the reaction.
Q3: What are the key analytical techniques for characterizing 2-anilino-4-oxo-dihydrofurans?
A3: A combination of spectroscopic methods is essential for the unambiguous characterization of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O (ketone and ester) and N-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Q4: Can other synthetic routes be used to prepare 2-anilino-4-oxo-dihydrofurans?
A4: Yes, alternative methods have been reported. One common approach involves the reaction of anilines with acetylenic esters in the presence of a catalyst.[3] Another method involves the reaction of anilines with a pre-formed 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate.[2] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the dihydrofuran ring.
III. Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of a representative compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.[1]
Materials and Reagents:
-
Diethyl malonate
-
Chloroacetyl chloride
-
Aniline
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (90%)
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
-
In a fume hood, add diethyl malonate (32.0 g, 0.2 mol) to 50 ml of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 10–12°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of anhydrous THF to the stirred solution over 1 hour, maintaining the temperature at 10–12°C.
-
After the addition is complete, allow the reaction mixture to warm to 40–45°C and stir for an additional hour.
-
Cool the reaction mixture to room temperature. The resulting solution contains the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, and can be used directly in the next step.
Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
-
To the solution from Step 1, add aniline and stir at room temperature for 1 hour.
-
Heat the reaction mixture in a water bath at 80°C for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 ml of ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 90% ethanol to obtain white crystals of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
Caption: Step-by-step experimental workflow for the synthesis of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
IV. References
-
Hsieh, M.-J., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 10(4), 2251–2257. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. [Link]
-
Zhang, X., et al. (2019). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 141(4), 1471-1476. [Link]
-
Organic Chemistry Portal. Furan Synthesis. [Link]
-
Subramani, K., et al. (2011). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. [Link]
-
Shaabani, A., et al. (2013). Preparation of 3,4,5-substituted furan-2(5H)-ones using aluminum hydrogen sulfate as an efficient catalyst. Comptes Rendus Chimie, 16(10), 943-947. [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
Dihydrofuran Derivatives Purification: A Technical Support Center for Researchers
Welcome to the Technical Support Center for the Purification of Dihydrofuran Derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of purifying these valuable compounds. This resource is tailored for researchers, scientists, and professionals in drug development who work with dihydrofuran scaffolds. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.
I. Core Purification Methodologies: A Practical Guide
The purification of dihydrofuran derivatives requires careful consideration of their inherent chemical properties, such as potential thermal instability and susceptibility to isomerization. The choice of purification technique is paramount and depends on the physical state of the derivative (liquid or solid), its volatility, and the nature of the impurities.
Flash Column Chromatography
Flash column chromatography is the most versatile and widely used method for the purification of both liquid and solid dihydrofuran derivatives. It offers excellent resolution for separating the desired product from reaction byproducts, unreacted starting materials, and catalysts.
-
Q1: How do I select the right solvent system for my dihydrofuran derivative?
A1: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for your target compound on a Thin Layer Chromatography (TLC) plate.[1] Start with a relatively nonpolar system and gradually increase polarity. Common solvent systems for dihydrofuran derivatives include mixtures of hexanes or petroleum ether with ethyl acetate or diethyl ether. For nitrogen-containing dihydrofurans, adding a small amount of triethylamine (~0.1%) to the solvent system can prevent streaking on the silica gel. Conversely, for acidic derivatives, a trace of acetic acid may be beneficial.[2]
Compound Polarity Recommended Starting Solvent System Nonpolar 5% Ethyl Acetate in Hexanes Moderately Polar 10-30% Ethyl Acetate in Hexanes Polar 50-100% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane -
Q2: My dihydrofuran derivative appears to be decomposing on the silica gel column. What can I do?
A2: Dihydrofuran derivatives can be sensitive to the acidic nature of standard silica gel, which can catalyze isomerization or decomposition.[3][4] To mitigate this, you can use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your chosen eluent and adding 1-2% triethylamine to neutralize the acidic sites. Alternatively, you can use a different stationary phase, such as alumina (neutral or basic), which is less acidic.
-
Q3: How can I effectively remove residual palladium catalyst from my reaction mixture using flash chromatography?
A3: Palladium catalysts can often be removed by filtration through a pad of Celite before chromatography.[5] If the catalyst persists, it typically sticks to the top of the silica gel column. However, for complete removal, specialized techniques may be necessary. One effective method is to use a scavenger resin designed to bind palladium. Alternatively, performing an aqueous wash with a solution of thiourea or sodium sulfide can help precipitate the palladium, which can then be filtered off before chromatography.
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of ~0.3 for your product.
-
Column Packing: Dry pack the column with silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This dry-loading technique often provides better separation.
-
Elution: Run the column with the predetermined solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
II. Purification of Solid Dihydrofuran Derivatives: Recrystallization
For solid dihydrofuran derivatives, recrystallization is an effective and economical method for achieving high purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Q1: How do I choose the best solvent for recrystallizing my dihydrofuran derivative?
A1: An ideal recrystallization solvent should dissolve your compound well at its boiling point but poorly at room temperature or below.[6][7] The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to your compound may be good starting points.[3][8]
Solvent Selection Guide:
-
Place a small amount of your solid in a test tube.
-
Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too good and should be discarded.
-
If the solid is insoluble, gently heat the mixture. If it dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.
-
Common solvent pairs for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene/hexane.
-
-
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this, try using a larger volume of solvent or a solvent with a lower boiling point. If an oil has already formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[9]
-
Q3: How can I be sure that I've removed all the solvent from my crystals?
A3: After collecting the crystals by vacuum filtration, they should be dried under high vacuum for several hours. To confirm the absence of residual solvent, you can analyze the sample by 1H NMR spectroscopy. The characteristic peaks of the solvent will be absent in the spectrum of the pure, dry compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
III. Purification of Volatile Dihydrofuran Derivatives: Distillation
For volatile, thermally stable liquid dihydrofuran derivatives, distillation is an excellent purification method, particularly for separating compounds with different boiling points.
-
Q1: When should I use simple distillation versus fractional distillation?
A1: Simple distillation is suitable for separating liquids with boiling points that differ by more than 25 °C.[10] For separating dihydrofuran isomers or other mixtures with closer boiling points, fractional distillation is necessary to achieve good separation.[11]
-
Q2: My dihydrofuran derivative seems to be decomposing during distillation. How can I prevent this?
A2: Thermal decomposition can be a significant issue for some dihydrofuran derivatives.[12] To minimize this, use vacuum distillation to lower the boiling point of the compound. It is also crucial to ensure that the heating mantle temperature is not excessively high. Using a well-insulated distillation apparatus will also help maintain a stable temperature.
-
Q3: How do I prevent "bumping" during distillation?
A3: Bumping, or the sudden, violent boiling of a liquid, can be prevented by adding boiling chips or a magnetic stir bar to the distillation flask. This ensures smooth and controlled boiling.
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Addition: Place the crude liquid dihydrofuran derivative in the distillation flask along with a stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature.
-
Analysis: Analyze the collected fractions for purity, for instance by GC-MS or NMR.
IV. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of dihydrofuran derivatives in a question-and-answer format.
Problem 1: Isomerization of the Double Bond
-
Q: My 1H NMR spectrum shows a mixture of 2,3- and 2,5-dihydrofuran isomers, but my reaction should only yield one. What happened?
A: The double bond in dihydrofurans can migrate under either acidic or basic conditions.[13] If your reaction work-up involved an acidic or basic wash, or if you used protic solvents, this could have catalyzed the isomerization. Furthermore, as mentioned, silica gel itself can be acidic enough to cause this issue during chromatography.
Solution:
-
Neutral Work-up: Ensure your aqueous work-up is performed under neutral conditions (e.g., washing with brine).
-
Aprotic Solvents: Use aprotic solvents for extraction and chromatography whenever possible.
-
Deactivated Silica: As mentioned before, use deactivated silica gel for chromatography.
-
Problem 2: Removal of Common Synthesis Byproducts
-
Q: I performed a Wittig reaction to synthesize my dihydrofuran derivative and now I'm struggling to remove triphenylphosphine oxide (TPPO). How can I get rid of it?
A: TPPO is a common and often troublesome byproduct. While it can sometimes be removed by flash chromatography, it can also co-elute with products of similar polarity.
Solutions:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of your product from a suitable solvent.[14][15]
-
Precipitation: TPPO is poorly soluble in nonpolar solvents like hexanes or petroleum ether.[14][15] You can often precipitate the majority of the TPPO by dissolving your crude product in a minimal amount of a more polar solvent (like dichloromethane or ether) and then adding a large excess of a nonpolar solvent. The precipitated TPPO can then be removed by filtration.[16]
-
Acid-Base Extraction: If your dihydrofuran derivative lacks acidic or basic functionality, you can sometimes remove TPPO by washing an ethereal solution of your crude product with an acidic solution (e.g., 1M HCl). This protonates the TPPO, making it more water-soluble.
-
Problem 3: Peroxide Formation
-
Q: I've stored my purified dihydrofuran derivative for a while and now I suspect it has formed peroxides. How can I check for and remove them?
A: Dihydrofurans, being cyclic ethers, are prone to forming explosive peroxides upon exposure to air and light.[17][18][19][20]
Detection:
-
Use commercially available peroxide test strips.
-
A qualitative test involves adding a few drops of the dihydrofuran to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.
Removal:
-
Activated Alumina: Passing the solvent through a column of activated alumina can effectively remove peroxides.
-
Ferrous Sulfate Wash: Shaking the dihydrofuran derivative with a freshly prepared solution of ferrous sulfate in water can reduce the peroxides.
Prevention:
-
Store purified dihydrofuran derivatives under an inert atmosphere (nitrogen or argon), in a dark, cool place.
-
Add a radical inhibitor, such as butylated hydroxytoluene (BHT), for long-term storage.
-
V. Purity Assessment: Analytical Techniques
Accurate assessment of purity is crucial. The following techniques are standard for analyzing dihydrofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Provides information on the proton environment in the molecule. Characteristic signals for dihydrofurans include vinylic protons (typically in the range of 4.5-6.5 ppm) and protons on the saturated carbons of the ring (usually between 2.0-4.5 ppm). Integration of the signals can be used to determine the ratio of isomers and assess purity.[5][21][22][23][24]
-
13C NMR: Shows the different carbon environments. Vinylic carbons typically appear between 100-150 ppm, while the saturated carbons are found further upfield.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile dihydrofuran derivatives. The gas chromatogram will show the number of components in the sample, and the mass spectrum of each component can help in its identification.
VI. Safety First: Handling Dihydrofuran Derivatives
-
Flammability: Dihydrofurans are flammable liquids and should be handled in a well-ventilated fume hood, away from ignition sources.[18][21][25]
-
Peroxide Formation: As detailed above, be vigilant about the potential for peroxide formation, especially with older samples.[17][18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
VII. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Marsden, S. P., & McGonagle, A. E. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. RSC Advances, 6(45), 38965-38986.
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023). Fractional distillation.
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020). ResearchGate.
-
University of California, Los Angeles, Environment, Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs).
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). PMC - PubMed Central.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
-
Concordia University. (n.d.). “Peroxide-Forming Chemicals” Safety Guidelines.
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate.
-
Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. (2021). Journal of Agricultural and Food Chemistry.
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Publications.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Texas Christian University, Environmental Health & Safety. (2021). Peroxide-Forming Chemicals – Safety Guidelines.
-
Recent Applications in Natural Product Synthesis of Dihydrofuran and -pyran Formation by Ring-Closing Alkene Metathesis. (2016). ResearchGate.
-
Chemistry LibreTexts. (2023). NMR - Interpretation.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil. (2019). MDPI.
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). MDPI.
-
Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. (2022). RSC Publishing.
-
Furan-Derived Biobased Polybenzoxazines with Intrinsic Flame Retardancy and High Thermal Stability. (2022). New Journal of Chemistry.
-
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2014). PMC - PubMed Central.
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab.
-
ECHEMI. (n.d.). How does one remove triphenylphosphine oxide from product?
-
American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES.
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH.
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education.
-
Recrystallization. (n.d.). University of California, Irvine.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
-
Furan Functionalized Polyesters and Polyurethanes for Thermally Reversible Reactive Hotmelt Adhesives. (2018). ResearchGate.
-
Princeton University, Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). ACS Publications.
-
Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. (2018). PubMed.
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
-
Reddit. (2021). Resources on 3+ component chromatography solvent systems?
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2022). NIH.
-
Energy Education. (n.d.). Fractional distillation.
-
ResearchGate. (2021). What are the good solvents for leaf extract's TLC?
Sources
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. researchgate.net [researchgate.net]
- 13. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Workup [chem.rochester.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. concordia.ca [concordia.ca]
- 19. ehs.tcu.edu [ehs.tcu.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. emerypharma.com [emerypharma.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of "2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid" and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights into alternative synthetic routes, troubleshooting common experimental issues, and answering frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the synthesis of this important heterocyclic scaffold confidently and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the this compound core structure?
A1: There are two well-established primary routes to access the ethyl ester of the target molecule, which can then be hydrolyzed to the desired carboxylic acid. Additionally, a Dieckmann condensation approach offers a viable alternative for constructing the core furanone ring.
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Route A: The Malonate-Chloroacetyl Chloride Approach. This is a robust and frequently cited method that begins with the acylation of diethyl malonate with chloroacetyl chloride, followed by cyclization and subsequent reaction with aniline[1].
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Route B: The Pre-formed Chlorofuranone Approach. This strategy involves the synthesis of a reactive intermediate, ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate, which is then subjected to nucleophilic substitution with aniline or its derivatives[2].
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Route C: The Dieckmann Condensation Approach. This intramolecular condensation of a suitably designed diester provides a powerful method for the formation of the 4-oxo-4,5-dihydrofuran ring, which is a tetronic acid derivative[3][4].
Q2: My final product, the carboxylic acid, is proving difficult to purify. What are the common challenges and how can I overcome them?
A2: The purification of polar, amphoteric molecules like this compound can indeed be challenging. The presence of both a carboxylic acid and an amino group can lead to issues such as streaking on silica gel and poor solubility in common organic solvents.
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Chromatography: Traditional silica gel chromatography can be problematic. Consider using reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid to improve peak shape.
-
Crystallization: Recrystallization is a highly effective method for purifying the final product. Experiment with a range of solvent systems. A common starting point is recrystallization from ethanol or aqueous ethanol[1].
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Acid-Base Extraction: You can exploit the amphoteric nature of your compound. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) to form the carboxylate salt. Wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
Q3: I am seeing a low yield in the final aniline substitution step. What could be the cause?
A3: Low yields in the aniline substitution step can stem from several factors. The nucleophilicity of aniline can be a key parameter. Electron-withdrawing groups on the aniline ring will decrease its reactivity. Additionally, side reactions or incomplete conversion can lower the yield.
-
Reaction Conditions: Ensure your reaction is running for a sufficient amount of time and at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine is commonly used to scavenge the HCl generated during the reaction[2]. Using a stronger, more hindered base could potentially improve yields in some cases.
-
Purity of Starting Materials: Ensure your aniline and the furanone intermediate are pure. Impurities can interfere with the reaction.
Alternative Synthetic Routes: A Comparative Overview
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required. Below is a comparison of the primary routes to the ethyl ester precursor of the target molecule.
| Route | Starting Materials | Key Steps | Typical Yield | Advantages | Disadvantages |
| A: Malonate-Chloroacetyl Chloride | Diethyl malonate, Chloroacetyl chloride, Aniline | 1. Acylation of diethyl malonate. 2. Cyclization. 3. Substitution with aniline. | ~74% for the final ester[1] | Readily available starting materials, well-established procedure. | Multi-step process, potential for side reactions during acylation. |
| B: Pre-formed Chlorofuranone | Ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate, Aniline | Nucleophilic substitution of the chloro group with aniline. | Good to high yields. | More convergent, potentially higher yielding for the final step. | The chlorofuranone starting material may need to be synthesized separately. |
| C: Dieckmann Condensation | Acyclic diester precursor | Base-catalyzed intramolecular condensation. | Variable, depends on the substrate. | Excellent for forming the core ring structure, can be adapted for various substituents. | Requires synthesis of a specific acyclic precursor, potential for competing intermolecular reactions. |
Detailed Experimental Protocols & Troubleshooting Guides
Route A: The Malonate-Chloroacetyl Chloride Approach
This route provides a reliable method for the synthesis of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which can then be hydrolyzed to the target carboxylic acid.
Workflow Diagram:
Caption: Workflow for Route A: Malonate-Chloroacetyl Chloride Approach.
Step-by-Step Protocol for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate[1]:
-
Preparation of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate:
-
In a reaction vessel, dissolve diethyl malonate (0.2 mol) in tetrahydrofuran (THF, 50 ml).
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Separately, dissolve chloroacetyl chloride (0.1 mol) in THF (100 ml).
-
Cool the diethyl malonate solution to 10-12°C and slowly add the chloroacetyl chloride solution while maintaining the temperature.
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After the addition is complete, stir the mixture at this temperature for 1 hour, then warm to 40-45°C for an additional hour.
-
Cool the reaction mixture to obtain the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.
-
-
Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate:
-
To the cooled reaction mixture containing the intermediate from the previous step, add aniline.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction on a water bath at 80°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the white crystals by filtration and recrystallize from 90% ethanol.
-
Troubleshooting Guide for Route A:
| Issue | Potential Cause | Recommended Solution |
| Low yield of the ethoxy intermediate | Incomplete reaction or side reactions. | Ensure the reaction temperature is carefully controlled during the addition of chloroacetyl chloride. Use high-purity starting materials. |
| Formation of a dark, tarry substance | Polymerization or decomposition. | Maintain a lower reaction temperature and ensure efficient stirring. Consider using a milder base for the cyclization step if applicable. |
| Incomplete substitution with aniline | Low reactivity of aniline or insufficient reaction time/temperature. | If using a deactivated aniline, consider increasing the reaction temperature or using a catalyst. Ensure the reaction is allowed to proceed to completion as monitored by TLC. |
| Difficulty in recrystallization | Oily product or presence of impurities. | Try different solvent systems for recrystallization (e.g., ethanol/water, isopropanol). If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
Route B: The Pre-formed Chlorofuranone Approach
This route offers a more direct approach to the final ester if the chlorinated precursor is available.
Workflow Diagram:
Caption: Workflow for Route B: Pre-formed Chlorofuranone Approach.
Step-by-Step Protocol for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate[2]:
-
Reaction Setup:
-
In a round-bottom flask, dissolve ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 mol) and aniline (1.0 mol) in dichloromethane (10 ml).
-
Add triethylamine (0.5 ml) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for approximately 8 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the crude solid.
-
Recrystallize the solid from ethanol to obtain the pure product.
-
Troubleshooting Guide for Route B:
| Issue | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete | Insufficient reactivity of the aniline or steric hindrance. | Consider gentle heating of the reaction mixture. If using a particularly electron-poor aniline, a stronger, non-nucleophilic base might be beneficial. |
| Formation of side products | Reaction of triethylamine with the starting material or product. | Ensure slow addition of triethylamine. Alternatively, a bulkier non-nucleophilic base like diisopropylethylamine (DIPEA) can be used. |
| Product is difficult to filter | Fine precipitate or gelatinous solid. | Cool the reaction mixture in an ice bath to promote the formation of larger crystals before filtration. |
Final Step: Hydrolysis of the Ethyl Ester
The conversion of the ethyl ester to the final carboxylic acid is a critical step. Both acidic and basic hydrolysis can be employed, with basic hydrolysis (saponification) often being preferred due to its irreversible nature[5].
Workflow Diagram:
Caption: Workflow for the Hydrolysis of the Ethyl Ester.
General Protocol for Hydrolysis:
-
Saponification:
-
Dissolve the ethyl ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add a dilute acid (e.g., 2M HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Troubleshooting Guide for Hydrolysis:
| Issue | Potential Cause | Recommended Solution |
| Incomplete hydrolysis | Steric hindrance around the ester group or insufficient reaction time/temperature. | Increase the reaction time and/or temperature. A co-solvent like THF can be used to improve solubility. For very hindered esters, non-aqueous hydrolysis conditions may be necessary[6]. |
| Product does not precipitate upon acidification | The product may be soluble in the reaction mixture. | If the product is water-soluble, extract the acidified aqueous solution with an organic solvent like ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure. |
| Decomposition of the product | The furanone ring may be sensitive to harsh acidic or basic conditions. | Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). Careful monitoring of the reaction is essential to avoid overexposure to harsh conditions. |
References
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nirmala, S., Murugan, R., Theboral Sugi Kamala, E., Sudha, L., & Sriman Narayanan, S. (2008). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2315. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1083–1097. [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2023). Molecules, 28(12), 4789. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Pharmaceuticals, 14(3), 241. [Link]
-
Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]
- Method for preparing ethyl 2-oxy-4-phenylbutyrate. (2008).
-
Chen, Y. F., et al. (2014). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 8(5), 2243–2248. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2018). Molecules, 23(11), 2948. [Link]
-
Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(27), 18456-18485. [Link]
- Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides. (1992).
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry, 87(23), 15486–15498. [Link]
-
Preparation of 3,4,5-substituted furan-2(5H)-ones using aluminum hydrogen sulfate as an efficient catalyst. (2014). Comptes Rendus Chimie, 17(10), 963-967. [Link]
-
Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of diethyl 2-[[N-(chloroacetyl)glycyl]amino]malonate. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]
-
A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. (2023). Foods, 12(15), 2874. [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1672. [Link]
-
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. (2021). Molecules, 26(16), 4949. [Link]
-
1 Tetronic Acids. (2015). In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-61). Springer. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). ResearchGate. [Link]
-
Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(27), 18456-18485. [Link]
-
Direct amination of γ-halo-β-ketoesters with anilines. (2013). Tetrahedron Letters, 54(39), 5364–5367. [Link]
-
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2015). Beilstein Journal of Organic Chemistry, 11, 1644–1649. [Link]
-
First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. (2015). ResearchGate. [Link]
-
Synthesis of 3(2H)-furanones - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. (2023). IUCrData, 8(12), x231088. [Link]
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Abdou, M. M., et al. (2011). Advancements in Tetronic acid Chemistry. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. (n.d.). Florida Atlantic University. Retrieved January 26, 2026, from [Link]
-
ethyl 4-ethyl-2-methyl-5-oxo-4,5-dihydro-3-furancarboxylate. (n.d.). ChemSynthesis. Retrieved January 26, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2020). Molecules, 25(11), 2691. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). Molecules, 26(21), 6649. [Link]
-
Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. (2017). Tetrahedron, 73(33), 5019-5026. [Link]
-
Clark, J. (2004). Hydrolysing Esters. Chemguide. [Link]
-
Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. (2020). Bioorganic Chemistry, 94, 103429. [Link]
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2018). ResearchGate. [Link]
-
NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION FLAVOUR SCIENCE : Recent Developments. (1996). Royal Society of Chemistry. [Link]
-
A facile amidation of chloroacetyl chloride using DBU. (2017). ResearchGate. [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic scaffold. The furanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties[1].
This document provides in-depth protocols, troubleshooting guides, and answers to frequently asked questions to ensure a successful and scalable synthesis. My approach is to not only provide steps but to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
I. Recommended Synthetic Pathway & Protocol
The synthesis of the target carboxylic acid is most reliably achieved via a three-step process starting from diethyl malonate and chloroacetyl chloride. This pathway first generates the ethyl ester intermediate, which is then hydrolyzed.
Visualized Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
